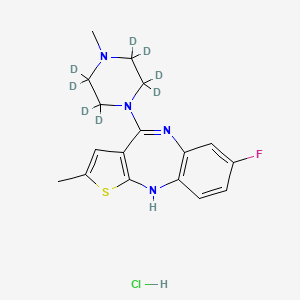
Flumezapine-d8 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flumezapine-d8 (hydrochloride) is a deuterated form of Flumezapine, an investigational antipsychotic drug. The deuterium labeling is used to study the pharmacokinetics and metabolic profiles of the compound. This compound is primarily used in scientific research and is not intended for clinical use.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Flumezapine-d8 (hydrochloride) is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Flumezapine molecule. The synthetic route involves the substitution of hydrogen atoms with deuterium atoms in the presence of deuterated reagents under controlled conditions. The reaction conditions typically include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium.
Industrial Production Methods
The industrial production of Flumezapine-d8 (hydrochloride) involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the deuterium labeling is consistent and effective for research purposes. The compound is then purified and crystallized to obtain the hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
Flumezapine-d8 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Flumezapine-d8 (hydrochloride) is used extensively in scientific research, particularly in the following areas:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of the compound in biological systems.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites using techniques like mass spectrometry.
Drug Development: Serving as a tracer in drug development to understand the behavior of Flumezapine and its derivatives.
Environmental Studies: Used as a standard for detecting environmental pollutants and studying their impact.
Mécanisme D'action
Flumezapine-d8 (hydrochloride) exerts its effects by antagonizing dopamine receptors in the brain, similar to its non-deuterated counterpart. It also interacts with other receptors, such as muscarinic receptors. The deuterium labeling does not significantly alter the mechanism of action but helps in studying the pharmacokinetics and metabolic profiles more accurately.
Comparaison Avec Des Composés Similaires
Flumezapine-d8 (hydrochloride) is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Flumezapine: The non-deuterated form of the compound.
Olanzapine: A structurally related antipsychotic drug.
Clozapine: Another antipsychotic with a similar mechanism of action.
The uniqueness of Flumezapine-d8 (hydrochloride) lies in its use as a tracer for studying pharmacokinetics and metabolism, providing valuable insights that are not possible with non-deuterated compounds.
Propriétés
Formule moléculaire |
C17H20ClFN4S |
|---|---|
Poids moléculaire |
374.9 g/mol |
Nom IUPAC |
7-fluoro-2-methyl-4-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine;hydrochloride |
InChI |
InChI=1S/C17H19FN4S.ClH/c1-11-9-13-16(22-7-5-21(2)6-8-22)19-15-10-12(18)3-4-14(15)20-17(13)23-11;/h3-4,9-10,20H,5-8H2,1-2H3;1H/i5D2,6D2,7D2,8D2; |
Clé InChI |
CNEYNQSUTXCXMQ-CADLHFACSA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=C(C=CC(=C3)F)NC4=C2C=C(S4)C)([2H])[2H])[2H].Cl |
SMILES canonique |
CC1=CC2=C(S1)NC3=C(C=C(C=C3)F)N=C2N4CCN(CC4)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


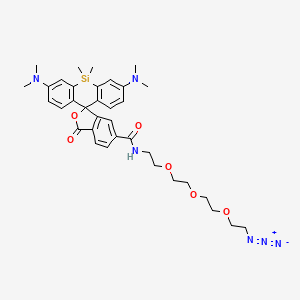

![4-[2-[(E)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)ethenyl]-6-pyrrolidin-1-ylpyrimidin-4-yl]morpholine](/img/structure/B12370568.png)
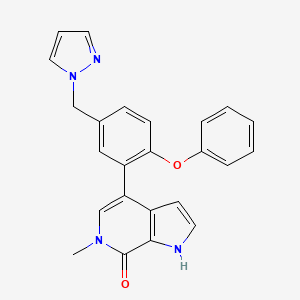
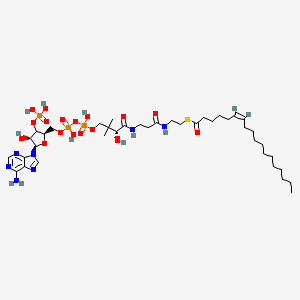
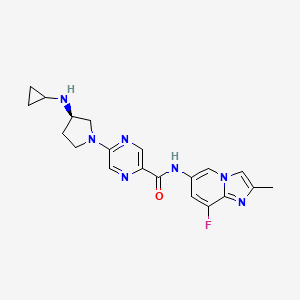
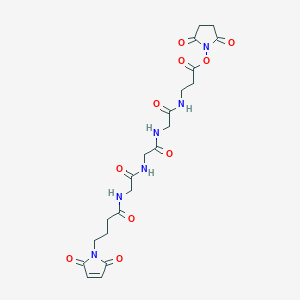
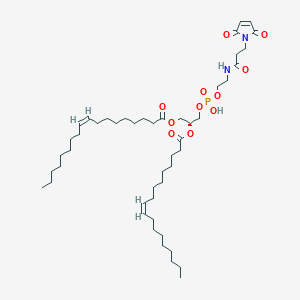

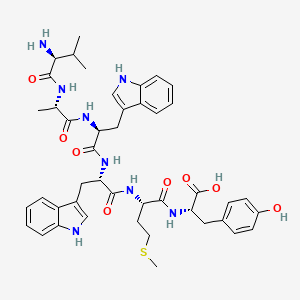

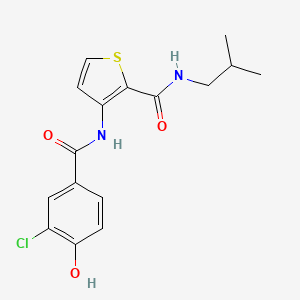
![(2S,4R)-1-[(2S)-2-[4-[4-[(3S)-4-[4-[5-[(4S)-2-azanyl-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophen-4-yl]-1,2,4-oxadiazol-3-yl]pyrimidin-2-yl]-3-methyl-1,4-diazepan-1-yl]butoxy]-1,2,3-triazol-1-yl]-3-methyl-butanoyl]-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-2-oxidanyl-ethyl]-4-oxidanyl-pyrrolidine-2-carboxamide](/img/structure/B12370657.png)

